![molecular formula C17H12ClFN2O4 B2760734 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 2034489-01-3](/img/structure/B2760734.png)
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-([2,3’-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide” is an organic compound containing a furan ring, a phenyl ring, and an oxalamide group. Furan is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring. The oxalamide group is a functional group consisting of two amide groups connected to the same carbonyl carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and phenyl rings are likely to be planar due to the nature of their bonding. The oxalamide group could introduce some degree of polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, phenyl, and oxalamide groups. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The phenyl group can also undergo electrophilic substitution. The oxalamide group might be susceptible to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis Approaches
- Novel Acid-Catalyzed Rearrangement for Synthesis : A novel approach to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are related to the chemical structure of N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide, has been developed. This method involves an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes and has proven to be operationally simple and high yielding. This technique provides a new pathway for creating similar oxalamide compounds (Mamedov et al., 2016).
Catalytic Applications
- Copper-Catalyzed Coupling Reactions : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, particularly with less reactive (hetero)aryl chlorides. This catalytic system showcases the potential for similar oxalamide compounds in facilitating diverse and complex chemical reactions (De, Yin, & Ma, 2017).
Molecular Interaction Studies
- DNA-Binding Properties and Cytotoxic Activities : Binuclear copper(II) complexes bridged by a similar oxalamide ligand showed potent anticancer activities and the ability to interact with DNA. These complexes demonstrate the potential for oxalamide derivatives in the field of medicinal chemistry, particularly for their DNA-binding properties and potential therapeutic applications (Li et al., 2012).
Chemical Sensor Development
- Fluorescent Probes for Temperature Monitoring : Fluorophores structurally related to oxalamides have been used to develop temperature-dependent emission spectra for monitoring temperatures in various organic solvents. This application highlights the potential of oxalamide derivatives in the creation of sensitive and precise chemical sensors (Lou, Hatton, & Laibinis, 1997).
Antitumor Agent Studies
- Development of Oral Fluorouracil Antitumor Drug : S-1, an oral fluorouracil antitumor drug, has been developed combining three pharmacological agents, one of which involves a component structurally related to oxalamide. S-1 is used in treating various cancers and represents the potential of oxalamide derivatives in pharmaceutical formulations (Hirata et al., 1999).
Safety and Hazards
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O4/c18-13-7-11(1-3-14(13)19)21-17(23)16(22)20-8-12-2-4-15(25-12)10-5-6-24-9-10/h1-7,9H,8H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUNDWWGQPEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.